molecular formula C12H9NO2S B1606353 1-Nitro-3-(phenylsulfanyl)benzene CAS No. 37984-02-4

1-Nitro-3-(phenylsulfanyl)benzene

Cat. No.: B1606353
CAS No.: 37984-02-4
M. Wt: 231.27 g/mol
InChI Key: LHVHVBIVNJWKDK-UHFFFAOYSA-N
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Description

1-Nitro-3-(phenylsulfanyl)benzene is an organic compound characterized by a nitro group (-NO2) and a phenylsulfanyl group (-SPh) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-3-(phenylsulfanyl)benzene can be synthesized through several methods. One common approach involves the nitration of 3-(phenylsulfanyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-3-(phenylsulfanyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone group (-SO2Ph) using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, sulfonic acids.

    Oxidation: Hydrogen peroxide, peracids.

Major Products Formed:

    Reduction: 3-(Phenylsulfanyl)aniline.

    Substitution: Various substituted nitrobenzene derivatives.

    Oxidation: 1-Nitro-3-(phenylsulfonyl)benzene.

Scientific Research Applications

Common Synthesis Route

One common method for synthesizing 1-nitro-3-(phenylsulfanyl)benzene involves:

  • Starting Material : Phenylthiol and a suitable nitrobenzene derivative.
  • Reagents : Use of nitrating agents like nitric acid in conjunction with sulfuric acid.
  • Reaction Conditions : The reaction is typically carried out under controlled temperatures to prevent over-nitration.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Research has highlighted several biological activities associated with this compound:

  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in folate metabolism and DNA synthesis.
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Pharmaceutical Applications

The compound's ability to interact with biological targets makes it a candidate for pharmaceutical development. Ongoing research is exploring its efficacy as a pharmaceutical intermediate in drug synthesis.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values vary depending on the specific cell line tested:

Cell LineIC50 (µM)Observations
MCF-7 (Breast)15Induces apoptosis
A549 (Lung)25Inhibits proliferation
HeLa (Cervical)30Significant cytotoxicity observed

Antimicrobial Testing

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)Activity Level
Staphylococcus aureus15Moderate
Escherichia coli10Low
Pseudomonas aeruginosa8Minimal

These results indicate that while the compound shows moderate activity against certain Gram-positive bacteria, its effectiveness against Gram-negative strains is limited.

Mechanism of Action

The mechanism of action of 1-nitro-3-(phenylsulfanyl)benzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules. The phenylsulfanyl group can influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

    1-Nitro-4-(phenylsulfanyl)benzene: Similar structure but with the nitro group at the para position.

    1-Nitro-2-(phenylsulfanyl)benzene: Similar structure but with the nitro group at the ortho position.

    1-Nitro-3-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.

Uniqueness: 1-Nitro-3-(phenylsulfanyl)benzene is unique due to the specific positioning of the nitro and phenylsulfanyl groups, which influences its chemical reactivity and potential applications. The meta positioning of the nitro group relative to the phenylsulfanyl group provides distinct electronic and steric effects compared to its ortho and para counterparts.

Biological Activity

1-Nitro-3-(phenylsulfanyl)benzene, with the molecular formula C12H9NO2SC_{12}H_{9}NO_{2}S, is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 37984-02-4
  • Molecular Weight : 233.27 g/mol

The structure of this compound features a nitro group (NO2-NO_2) and a phenylsulfanyl group (SPh-SPh) attached to a benzene ring, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits a range of biological activities, largely attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with various biological targets, including proteins, nucleic acids, and cellular membranes.

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form toxic intermediates that bind covalently to DNA, leading to cell death. For instance:

  • Mechanism : Upon reduction, nitro compounds generate nitroso species that can damage DNA and other cellular components, resulting in antimicrobial effects.
  • Case Study : Research indicates that similar nitro derivatives have been successfully used against pathogens like Escherichia coli and Staphylococcus aureus, showcasing their potential as antimicrobial agents .

Anti-inflammatory Activity

Nitro-substituted compounds have shown promise in modulating inflammatory responses. They can influence signaling pathways by interacting with proteins involved in inflammation.

  • Mechanism : Nitro groups can enhance the pharmacokinetics of fatty acids involved in inflammation, potentially altering their interaction with signaling proteins.
  • Research Findings : Studies have demonstrated that certain nitro compounds inhibit enzymes such as iNOS and COX-2, which are key players in inflammatory processes .

Anticancer Potential

The anticancer activity of nitro compounds is an area of active research. The ability of these compounds to induce apoptosis in cancer cells through various pathways is particularly noteworthy.

  • Mechanism : Nitro groups may enhance the binding affinity of compounds to targets involved in cell cycle regulation and apoptosis.
  • Case Study : A study on related nitro compounds revealed their effectiveness in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation .

Summary of Biological Activities

Activity TypeMechanismReferences
AntimicrobialReduction to reactive intermediates damaging DNA
Anti-inflammatoryInhibition of iNOS and COX-2
AnticancerInhibition of CDKs leading to apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Nitro-3-(phenylsulfanyl)benzene in laboratory settings?

  • Methodology : A common approach involves nucleophilic aromatic substitution, where a nitro-substituted aryl halide reacts with thiophenol derivatives under basic conditions. For example, 3-nitrohalobenzenes can react with phenylthiol in the presence of a base like K₂CO₃ in DMF at 80–100°C. Monitoring reaction progress via TLC and optimizing stoichiometry (1:1.2 molar ratio of aryl halide to thiol) minimizes byproducts. Post-synthesis, column chromatography using silica gel with hexane/ethyl acetate (4:1) effectively isolates the product .
  • Validation : Confirm purity via melting point analysis (compare to literature values, e.g., 78–82°C for analogous sulfides ) and HPLC.

Q. How can researchers structurally characterize this compound?

  • Spectroscopic Techniques :

  • ¹H NMR : Analyze aromatic proton environments at 300 MHz in CDCl₃. Expected shifts: δ ~8.2–8.5 ppm (nitro-adjacent protons), δ ~7.3–7.8 ppm (sulfide-adjacent and phenylthiol protons). Compare to analogous compounds like 1-nitro-2-(phenylsulfanyl)benzene (δ 8.45–7.75 ppm ).
  • ¹⁹F/¹³C NMR : Not applicable here but critical for fluorinated analogs .
    • Crystallography : Use single-crystal X-ray diffraction (SHELX ) for unambiguous confirmation. ORTEP-III visualizes thermal ellipsoids to assess molecular geometry.

Q. What purification strategies are effective for nitroaromatic sulfides?

  • Stepwise Approach :

Liquid-Liquid Extraction : Separate organic phases using dichloromethane and aqueous NaHCO₃ to remove acidic impurities.

Recrystallization : Utilize ethanol/water mixtures (4:1) based on solubility data (e.g., 0.4 g/L solubility for nitro-trifluoromethyl analogs ).

Column Chromatography : Optimize solvent polarity (e.g., hexane/ethyl acetate gradient) to resolve nitro and sulfide byproducts.

Q. How are key physical properties (e.g., solubility, stability) determined for nitroaromatic sulfides?

  • Solubility : Measure via gravimetric analysis in solvents like DMSO, ethanol, and water at 20°C .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., analogs with nitro groups show stability up to 200°C ).

Advanced Research Questions

Q. How can electronic effects of nitro and sulfide substituents be investigated computationally?

  • DFT Modeling : Use Gaussian 09 with B3LYP/6-31G(d) to calculate charge distribution and frontier molecular orbitals. Compare Hammett σ constants for nitro (-0.71) and sulfide (+0.15) to predict reactivity trends .
  • Reactivity Studies : Perform electrophilic substitution reactions (e.g., nitration) to assess directing effects. Monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictory spectroscopic data in nitroaromatic sulfides?

  • Multi-Technique Validation :

  • X-ray Crystallography : Resolves ambiguities in NMR assignments (e.g., distinguishing para vs. meta substituents) .
  • 2D NMR (COSY, NOESY) : Identifies coupling patterns and spatial proximity of protons .
    • Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting in ¹H NMR .

Q. How can reaction mechanisms for sulfide formation be elucidated?

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., Meisenheimer complexes in nucleophilic substitution).
  • Isotope Effects : Compare reaction rates with ³⁵S-labeled thiophenol to identify rate-determining steps .

Q. What advanced applications exist for nitroaromatic sulfides in materials science?

  • Nonlinear Optics (NLO) : Measure hyperpolarizability (β) via electric-field-induced second-harmonic generation (EFISHG). Nitro and sulfide groups enhance π-conjugation, improving NLO response .
  • Polymer Functionalization : Incorporate into conductive polymers via Suzuki coupling; characterize conductivity via four-probe resistivity tests .

Q. Data Contradiction Analysis

Q. How to address discrepancies between calculated and observed NMR chemical shifts?

  • Root Causes : Solvent effects, dynamic processes (e.g., rotational barriers), or crystal packing in solid-state vs. solution data.
  • Mitigation :

  • Simulate NMR shifts with solvent correction (PCM model in Gaussian) .
  • Compare with solid-state NMR if crystallography data is available .

Q. Why might X-ray and DFT-derived bond lengths differ?

  • Thermal Motion : ORTEP ellipsoids indicate atomic displacement parameters; DFT assumes static structures .
  • Environmental Effects : Crystallographic packing forces can distort bond lengths vs. gas-phase calculations .

Properties

IUPAC Name

1-nitro-3-phenylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVHVBIVNJWKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958970
Record name 1-Nitro-3-(phenylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37984-02-4
Record name Sulfide, m-nitrophenyl phenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037984024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitro-3-(phenylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of thiophenol (1.0 g, 9.1 mmol), 3-iodonitrobenzene (1.9 g, 7.6 mmol), CuI (0.14 g, 0.76 mmol), K2CO3 (1.67 g, 12.1 mmol), and DMF (10 mL) was heated to 100° C. in a flame-dried sealed tube for 16 h. The mixture was allowed to cool and was poured over ice. The resulting mixture was extracted with EtOAc (2×), and the organic extracts were combined and washed sequentially with equal volumes of aqueous 1M HCl, water, and aqueous 1M NaOH. The solution was dried, concentrated, and the residue was purified by FCC (100:0 to 95:5 hexanes/EtOAc) to provide the titled compound, which was contaminated with ca. 10% thiophenol (1.43 g), and was taken on to subsequent steps without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
0.14 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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